

# Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide

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## Compound of Interest

Compound Name: *Pyrimidin-4-yl-methanol*

Cat. No.: *B030098*

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **pyrimidin-4-yl-methanol**, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural integrity and purity of **pyrimidin-4-yl-methanol** can be confirmed through a combination of spectroscopic techniques. The key quantitative data obtained from mass spectrometry, <sup>1</sup>H NMR, and <sup>13</sup>C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for **Pyrimidin-4-yl-methanol**

Parameter	Value	Reference
Molecular Formula	C5H6N2O	[1]
Molecular Weight	110.11 g/mol	[1]
Mass Spectrum (MH+)	111.4 m/z	
UV λ <sub>max</sub>	245 nm, 274 nm	

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **Pyrimidin-4-yl-methanol**

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
~8.9	Doublet	1H	H2
~8.6	Doublet	1H	H6
~7.5	Doublet of Doublets	1H	H5
~4.8	Singlet	2H	-CH <sub>2</sub> -
~4.5	Broad Singlet	1H	-OH

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **Pyrimidin-4-yl-methanol**

Chemical Shift ( $\delta$ ppm)	Assignment
~160	C4
~157	C2
~150	C6
~120	C5
~64	-CH <sub>2</sub> -

Note: The <sup>1</sup>H and <sup>13</sup>C NMR data are predicted values based on the analysis of similar pyrimidine derivatives and have not been experimentally confirmed from the available search results.

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols that can be adapted for the analysis of **pyrimidin-4-yl-methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **pyrimidin-4-yl-methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is usually added as an internal standard ( $\delta$  0.00).
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

## Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **ESI-MS Acquisition:** The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.
- **GC-MS Acquisition:** For GC-MS analysis, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. This method can provide information about the purity of the sample and the fragmentation pattern of the molecule.

## Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

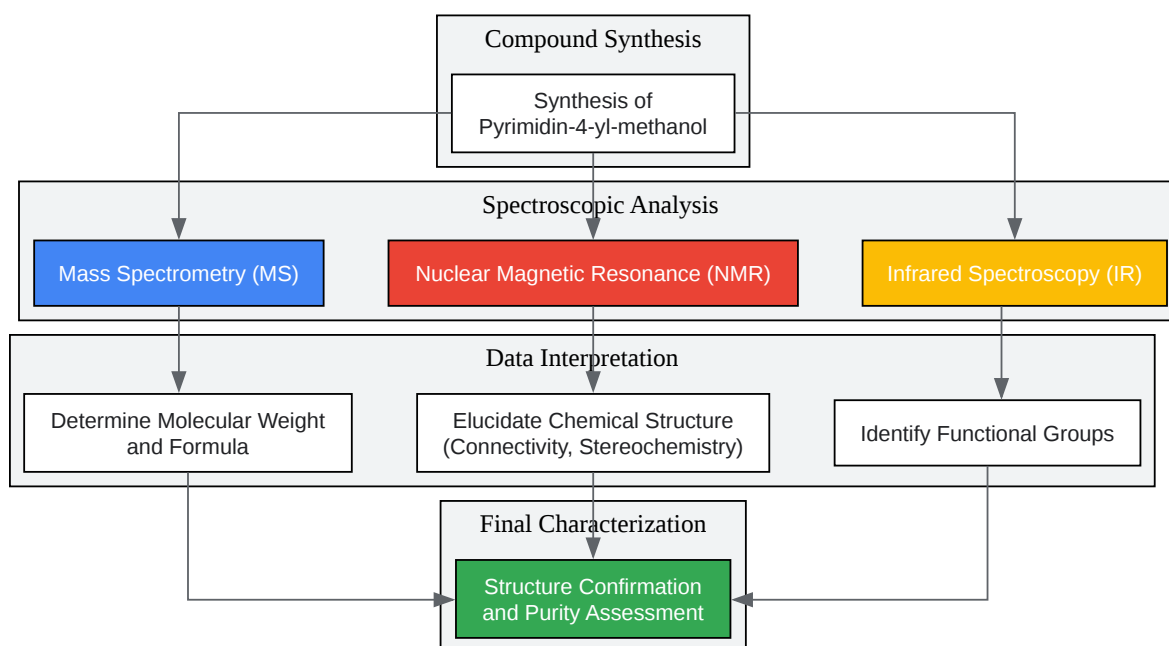
- **Sample Preparation:** For a solid sample like **pyrimidin-4-yl-methanol**, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

- Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is first collected and then automatically subtracted from the sample spectrum.

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like **pyrimidin-4-yl-methanol** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **pyrimidin-4-yl-methanol**.

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## References

- 1. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
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